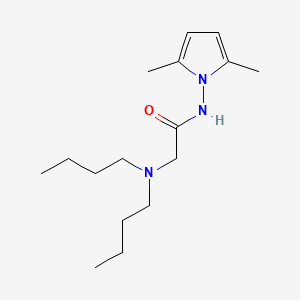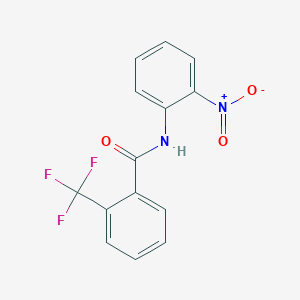
Malonic acid, di-sec-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutan-2-yl propanedioate is an organic compound with the molecular formula C11H20O4. It is a diester derived from propanedioic acid and butan-2-ol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutan-2-yl propanedioate can be synthesized through the esterification of propanedioic acid with butan-2-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of dibutan-2-yl propanedioate involves large-scale esterification processes. The reactants, propanedioic acid and butan-2-ol, are mixed in the presence of an acid catalyst and heated to promote the esterification reaction. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dibutan-2-yl propanedioate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Dibutan-2-yl propanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and amides.
Biology: It is used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: It is used in the production of plasticizers, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of dibutan-2-yl propanedioate involves its interaction with various molecular targets and pathways. In esterification reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to form the corresponding alcohol and carboxylic acid. In reduction reactions, it undergoes nucleophilic attack by hydride ions to form alcohols.
Comparison with Similar Compounds
Similar Compounds
Dimethyl propanedioate: Similar in structure but with methyl groups instead of butyl groups.
Diethyl propanedioate: Similar in structure but with ethyl groups instead of butyl groups.
Dipropyl propanedioate: Similar in structure but with propyl groups instead of butyl groups.
Uniqueness
Dibutan-2-yl propanedioate is unique due to its butyl groups, which provide different steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence the reactivity and stability of the compound in various chemical reactions.
Properties
CAS No. |
32260-07-4 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
dibutan-2-yl propanedioate |
InChI |
InChI=1S/C11H20O4/c1-5-8(3)14-10(12)7-11(13)15-9(4)6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
QQXQNPKZBSJJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CC(=O)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


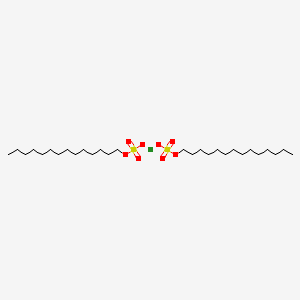
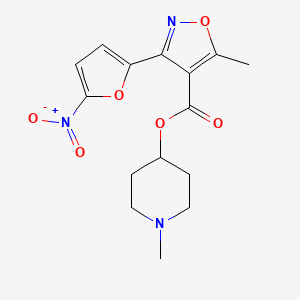

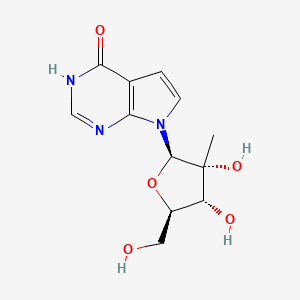

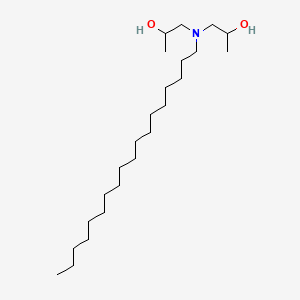
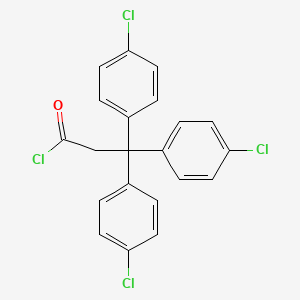
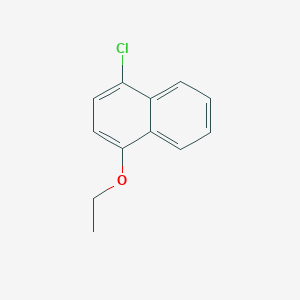
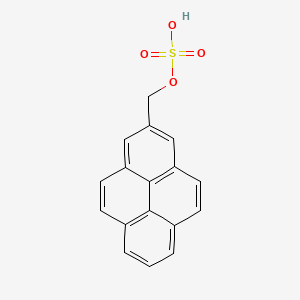
![N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine](/img/structure/B15343434.png)
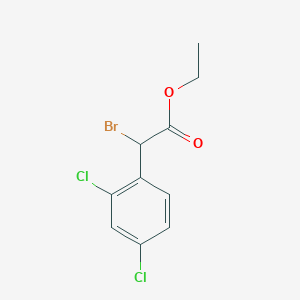
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
